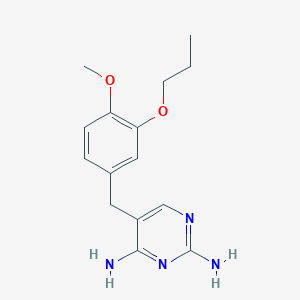
5-(4-Methoxy-3-propoxy-benzyl)-pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxy-3-propoxybenzyl)-2,4-pyrimidinediamine is an organic compound with a complex structure that includes a pyrimidine ring substituted with a methoxypropoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3-propoxybenzyl)-2,4-pyrimidinediamine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxy-3-propoxybenzaldehyde with guanidine to form the pyrimidine ring. This is followed by further functionalization to introduce the diamine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-3-propoxybenzyl)-2,4-pyrimidinediamine can undergo various chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring and pyrimidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
5-(4-Methoxy-3-propoxybenzyl)-2,4-pyrimidinediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-propoxybenzyl)-2,4-pyrimidinediamine involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-propoxybenzylamine
- 2,4-Diaminopyrimidine
- 4-Methoxybenzylamine
Uniqueness
5-(4-Methoxy-3-propoxybenzyl)-2,4-pyrimidinediamine is unique due to its specific substitution pattern and the presence of both methoxy and propoxy groups. This gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
85555-96-0 |
|---|---|
Molecular Formula |
C15H20N4O2 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
5-[(4-methoxy-3-propoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H20N4O2/c1-3-6-21-13-8-10(4-5-12(13)20-2)7-11-9-18-15(17)19-14(11)16/h4-5,8-9H,3,6-7H2,1-2H3,(H4,16,17,18,19) |
InChI Key |
ZVKNLYSSNJWJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



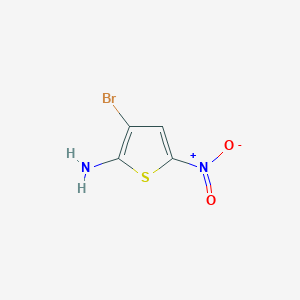
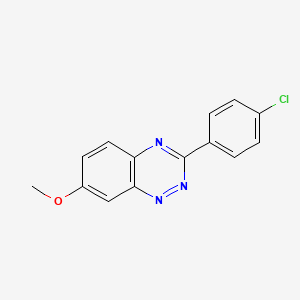
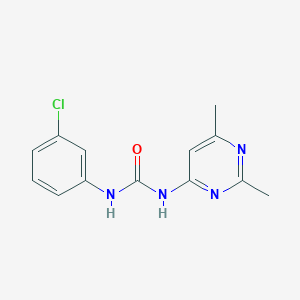

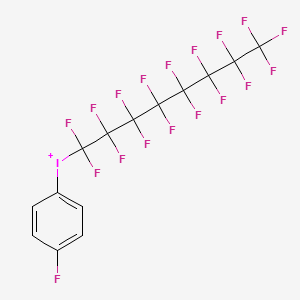
![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)


![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
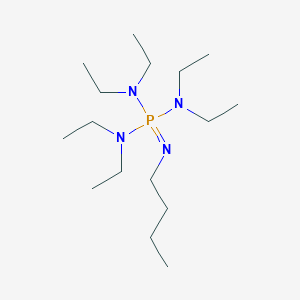
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)

